5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol
Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol typically involves the halogenation of a phenolic precursor. One common method involves the reaction of 3-hydroxyacetophenone with tert-butyl hypochlorite in chloroform at 15°C under subdued light conditions . Another method includes the use of N-chloro-succinimide in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar halogenation reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For instance, it can act as an agonist for metabotropic glutamate receptor 5 (mGluR5), mimicking the effects of the natural neurotransmitter glutamate. This interaction triggers a cascade of cellular events, affecting neuronal activity, gene expression, and synaptic plasticity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: Acts as a specific agonist for mGluR5.
2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid: Exhibits herbicidal properties.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Known for its crystal structure and hydrogen bonding interactions.
Uniqueness
5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-10-3-2-8(15)6-9(10)7-1-4-11(14)12(16)5-7/h1-6,15-16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKRKOMIFGJEIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684334 | |
Record name | 6'-Chloro-4-fluoro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-82-7 | |
Record name | [1,1′-Biphenyl]-3,3′-diol, 6′-chloro-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261945-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6'-Chloro-4-fluoro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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